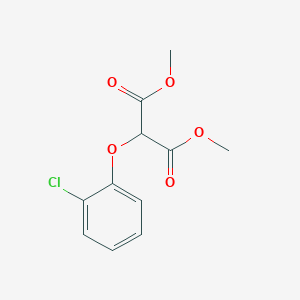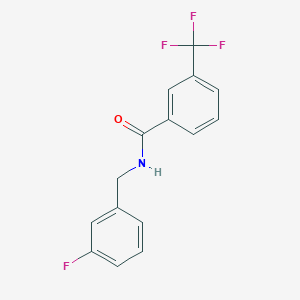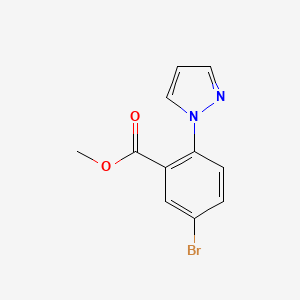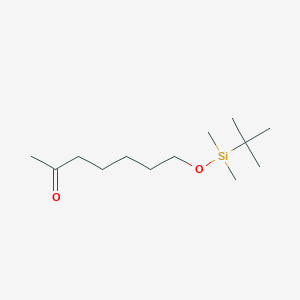
2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as tyrosine, is a non-essential amino acid that plays a crucial role in protein synthesis. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. Tyrosine is also involved in the production of melanin, the pigment responsible for hair and skin color .
準備方法
Synthetic Routes and Reaction Conditions: Tyrosine can be synthesized through several methods. One common synthetic route involves the Strecker synthesis, which starts with the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile. This intermediate is then hydrolyzed to produce the amino acid. Another method involves the enzymatic conversion of phenylalanine to tyrosine by the enzyme phenylalanine hydroxylase .
Industrial Production Methods: Industrial production of tyrosine typically involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield, and the tyrosine is then extracted and purified for use in various applications .
化学反応の分析
Types of Reactions: Tyrosine undergoes several types of chemical reactions, including:
Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin synthesis.
Reduction: Reduction of tyrosine is less common but can occur under specific conditions.
Substitution: Tyrosine can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Dopaquinone and other melanin intermediates.
Substitution: Various substituted tyrosine derivatives, depending on the reagents used.
科学的研究の応用
Tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of peptides and proteins.
Biology: Studied for its role in neurotransmitter synthesis and its effects on brain function.
Medicine: Investigated for its potential in treating conditions like phenylketonuria and depression.
Industry: Used in the production of dietary supplements and as a food additive.
作用機序
Tyrosine exerts its effects primarily through its role as a precursor to neurotransmitters. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, and L-DOPA is subsequently converted to dopamine. Dopamine can then be further converted to norepinephrine and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the body’s response to stress .
類似化合物との比較
Phenylalanine: An essential amino acid that is a precursor to tyrosine.
Tryptophan: Another amino acid that serves as a precursor to serotonin, a neurotransmitter similar to dopamine.
Uniqueness: Tyrosine is unique in its dual role as both a proteinogenic amino acid and a precursor to several important neurotransmitters. This dual functionality makes it a critical compound in both metabolic and neurological processes .
特性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
2-amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-9(5-11,8(13)14)6-1-3-7(12)4-2-6/h1-4,11-12H,5,10H2,(H,13,14) |
InChIキー |
MRCCHJGQBLNMFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CO)(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12839087.png)
![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)

![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)

![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)

